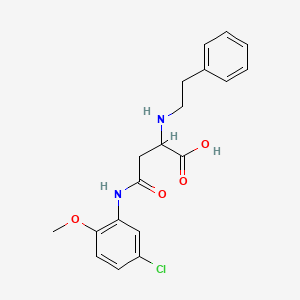![molecular formula C16H15N3O3S2 B2894791 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide CAS No. 1903169-66-3](/img/structure/B2894791.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide is a synthetic organic compound with a complex structure that includes a thienopyrimidine core, which often contributes to its bioactivity. This compound has caught the interest of researchers due to its potential therapeutic applications and interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common steps might include:
Formation of the Thienopyrimidine Core: : This could involve the condensation of appropriate thieno compounds with pyrimidine precursors under controlled conditions.
Attachment of the Benzamide Moiety: : Following the formation of the core, the benzamide group can be introduced using amide bond formation techniques, often employing coupling agents such as EDC or DCC.
Final Functionalization:
Industrial Production Methods: In an industrial setting, large-scale synthesis would focus on optimizing yields and purity while minimizing costs. Techniques like high-throughput synthesis and continuous flow chemistry could be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: : The compound can undergo redox reactions, potentially altering the oxidation state of the sulfur and nitrogen atoms.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify various functional groups in the molecule.
Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituting Agents: : Halogenating agents, Grignard reagents.
Major Products: The major products from these reactions include modified versions of the original molecule with different functional groups or oxidation states, which may exhibit varied chemical and biological properties.
Scientific Research Applications
In Chemistry: The compound is studied for its potential as a building block for more complex molecules, given its versatile functional groups.
In Biology: Researchers are exploring its bioactivity, particularly its interactions with enzymes and receptors that could make it a candidate for drug development.
In Medicine:
In Industry: Its unique properties make it a candidate for use in material science, such as in the development of novel polymers or catalysts.
Mechanism of Action
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide exerts its effects primarily through interactions with cellular proteins. Its thienopyrimidine core can bind to active sites on enzymes, inhibiting their activity or altering their function. The methylthio group may enhance its binding affinity or specificity.
Comparison with Similar Compounds
Compared to other thienopyrimidine derivatives, this compound stands out due to its unique functionalization with the benzamide and methylthio groups. Similar compounds include:
Thienopyrimidine analogs: : Often used in medicinal chemistry for their bioactivity.
Benzamide derivatives: : Widely studied for their therapeutic potential.
Methylthio compounds: : Known for their sulfur-containing functional groups that can impart unique reactivity.
Thienopyrimidine-based drugs.
Benzamide-based enzyme inhibitors.
Methylthio-containing pharmaceuticals.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-23-11-4-2-3-10(9-11)14(20)17-6-7-19-15(21)13-12(5-8-24-13)18-16(19)22/h2-5,8-9H,6-7H2,1H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAUCPONBYTNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

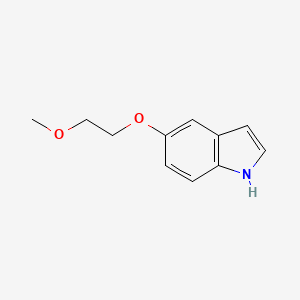


![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2894717.png)
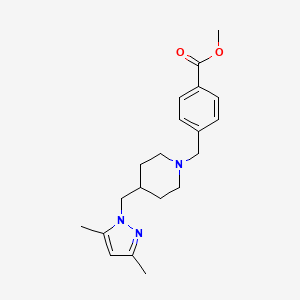
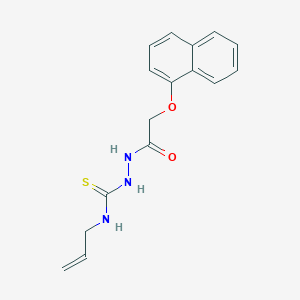

![2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2894725.png)
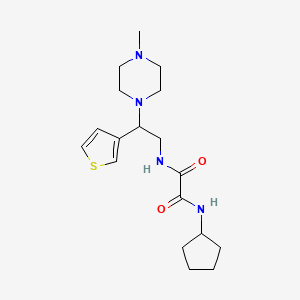

![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97%](/img/new.no-structure.jpg)
![3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2894730.png)
